2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Src kinase inhibition BV2 microglial cells neuroinflammation

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 954069-04-6) is a synthetic, bis-thiazole acetamide derivative bearing a 4-chlorobenzylthio substituent. It belongs to a class of thiazole-containing small molecules investigated for Src kinase modulation and anti-neuroinflammatory activity.

Molecular Formula C15H12ClN3OS3
Molecular Weight 381.91
CAS No. 954069-04-6
Cat. No. B2955854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide
CAS954069-04-6
Molecular FormulaC15H12ClN3OS3
Molecular Weight381.91
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl
InChIInChI=1S/C15H12ClN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20)
InChIKeyWCOGQBNCHGCFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide: A Structurally Distinct Bis-Thiazole Acetamide for Src-Kinase-Focused Chemical Biology


2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 954069-04-6) is a synthetic, bis-thiazole acetamide derivative bearing a 4-chlorobenzylthio substituent. It belongs to a class of thiazole-containing small molecules investigated for Src kinase modulation and anti-neuroinflammatory activity [1]. The compound is commercially cataloged under the identifier F2336-0375 and is supplied by Life Chemicals with a minimum purity of 90% as confirmed by LCMS and/or 400 MHz ¹H-NMR analysis . Its unique structural architecture—comprising a central 1,3-thiazole ring linked via a thioether bridge to a 4-chlorobenzyl group and conjugated through an acetamide spacer to a terminal 2-aminothiazole—distinguishes it from the pyridine-based Src inhibitors that dominate the therapeutic pipeline.

Why Structurally Similar 2-Aminothiazole Acetamides Cannot Substitute for 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide in Src-Dependent Assays


Close-in analogs that share the 2-aminothiazole acetamide core (e.g., N-benzyl-substituted or 4-fluorobenzylthio derivatives) often lack the specific 4-chlorobenzylthio-1,3-thiazole substructure that characterizes the target compound. Literature precedent demonstrates that even minor halogen substitutions on the benzyl ring profoundly alter Src kinase inhibitory potency: in a series of thiazolyl N-benzyl-substituted acetamide derivatives, the unsubstituted N-benzyl congener (8a) inhibited c-Src with GI₅₀ values of 1.34–2.30 µM, whereas the 4-fluorobenzyl analog (8b) displayed only 64–71% inhibition of cell proliferation at 50 µM [1]. The target compound's 4-chlorobenzylthio ether and bis-thiazole architecture introduce distinct electronic and steric features that are absent from both the unsubstituted and halogenated N-benzyl series. Consequently, generic substitution would risk altered target engagement, divergent selectivity profiles, and irreproducible biological outcomes—rendering side-by-side experimental validation mandatory for any procurement decision.

Quantitative Differentiation of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 954069-04-6) vs. Structurally Related Src Modulators


Cellular Src Inhibition Potency in Microglial BV2 Cells: Direct Comparison with Close-in Analogs in an LPS-Induced NO Release Assay

In a head-to-head assay measuring Src-dependent suppression of lipopolysaccharide (LPS)-induced nitric oxide (NO) release in mouse BV2 microglial cells, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (ChEMBL CHEMBL3945092) exhibited an IC₅₀ of 2.17 × 10⁴ nM (21.7 µM) [1]. By contrast, a closely related analog containing a 4-methoxybenzoyl moiety in place of the chlorobenzylthio-thiazole substructure (ChEMBL CHEMBL3985713) showed an IC₅₀ of 2.82 × 10⁴ nM (28.2 µM) in the identical assay system [2]. The 30% improvement in potency (ΔIC₅₀ ≈ 6.5 µM) attributable to the chlorobenzylthio-thiazole scaffold provides a quantifiable basis for selecting this chemotype over alternative acetamide hybrids when designing Src-dependent neuroinflammation experiments.

Src kinase inhibition BV2 microglial cells neuroinflammation NO release assay

Functional Selectivity: Intermediate Potency vs. Clinical-Grade Src Inhibitors Enables Distinct Pharmacodynamic Windows

The compound's cellular Src IC₅₀ of 21.7 µM [1] positions it in an intermediate potency range that starkly contrasts with clinical-stage Src/ABL inhibitors such as dasatinib (Src IC₅₀ ≈ 0.8 nM) [2] and well-characterized tool compounds like PP2 (Src IC₅₀ ≈ 100 nM) [3]. This approximately 270–2,700-fold lower potency is not a deficiency but a deliberate functional attribute: it allows researchers to probe partial Src pathway inhibition without abolishing all Src-dependent signaling, thereby reducing the confounding cytotoxicity and off-target effects observed with sub-nanomolar inhibitors [2]. For applications that require graded Src modulation—such as dissecting Src's scaffolding functions versus its catalytic functions—this intermediate potency provides a unique pharmacodynamic window that is unavailable with ultra-potent clinical inhibitors.

Src kinase therapeutic window PP2 inhibitor functional selectivity partial inhibition

Physicochemical Differentiation: Higher Molecular Weight and Topological Complexity vs. Pyridine-Based Src Inhibitors

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide possesses a molecular weight (MW) of 381.9 g·mol⁻¹ [1] and a computed XLogP3 of 3.8 [2]. In comparison, the clinical Src inhibitor dasatinib has a MW of 488.0 g·mol⁻¹ and a XLogP3 of 3.5 [3], while the prototypical tool compound PP2 has a MW of 322.4 g·mol⁻¹ and a XLogP3 of 4.0 [4]. The target compound's intermediate MW and moderate lipophilicity, combined with a topological polar surface area (TPSA) of 55.2 Ų [2], suggest balanced permeability and solubility characteristics that are distinct from both the higher-MW clinical candidates and the more lipophilic phenyl-aminopyrimidine tool compounds. These physicochemical properties influence cell penetration, plasma protein binding, and formulation compatibility, making the compound a versatile starting point for medicinal chemistry optimization.

molecular weight XLogP3 topological polar surface area drug-likeness

Halogen-Specific SAR: 4-Chlorobenzylthio Substitution Confers Superior Cellular Activity over 4-Fluorobenzylthio Analog in BV2 Microglial Assays

Within the bis-thiazole acetamide chemotype, the nature of the para-substituent on the benzylthio group critically influences cellular Src inhibitory activity. The 4-chlorobenzylthio derivative (target compound) achieved an IC₅₀ of 21.7 µM in the BV2 LPS-NO release assay [1]. While the 4-fluorobenzylthio congener (CAS 941875-59-8) has been synthesized and is commercially available, no bioactivity data for this close-in analog has been deposited in public databases such as ChEMBL or PubChem as of the current date [2]. This absence of published potency for the 4-fluoro analog indirectly supports the empirical selection of the chloro-substituted variant for functional studies, as it is the only member of this pair with experimentally validated cellular activity. The chlorine atom's larger van der Waals radius (175 pm vs. 147 pm for fluorine) and distinct electronic properties (σₚ Hammett constant: Cl = +0.23 vs. F = +0.06) likely contribute to differential target engagement and cellular permeability [3].

halogen SAR 4-chlorobenzyl 4-fluorobenzyl BV2 microglial assay

Research and Industrial Application Scenarios for 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (CAS 954069-04-6)


Chemical Probe for Graded Src Kinase Inhibition in Neuroinflammation Models

The compound's validated cellular IC₅₀ of 21.7 µM against Src-dependent LPS-induced NO release in BV2 microglial cells [1] recommends its use as a moderate-potency chemical probe for dissecting Src's role in neuroinflammatory signaling. Unlike picomolar-to-nanomolar Src inhibitors that fully suppress Src activity and frequently exhibit cytotoxicity, this compound permits graded pathway inhibition, enabling dose-response studies that distinguish Src catalytic functions from scaffolding roles in microglial activation.

Medicinal Chemistry Starting Point: Building SAR Around the 4-Chlorobenzylthio Pharmacophore

The demonstrated 30% potency advantage over a methoxybenzoyl-containing analog in the same BV2 assay [1] establishes the 4-chlorobenzylthio-1,3-thiazole substructure as an activity-conferring pharmacophore. Medicinal chemists can use this compound as a validated scaffold for systematic SAR studies—modifying the 4-chlorobenzyl group, the acetamide linker, or the terminal 2-aminothiazole—to optimize potency, selectivity, and pharmacokinetic properties.

Reference Inhibitor for Src-Dependent Anti-Inflammatory Screening Cascades

Because the compound has been assayed in the standardized BV2 LPS-NO release protocol and its data are deposited in both BindingDB and ChEMBL [1][2], it can serve as a reference inhibitor (positive control) in high-throughput screening cascades that evaluate novel anti-neuroinflammatory agents targeting the Src-NO signaling axis. Its intermediate potency provides a dynamic range that is well-suited for identifying both weak and strong inhibitors in primary screens.

Comparative Tool for Selectivity Profiling Against the Src Kinase Family

Given its 270–2,700-fold lower Src potency compared with clinical inhibitors such as dasatinib [1][2], the compound is an excellent comparator for selectivity profiling panels aimed at deconvoluting the contributions of individual Src family kinases (SFKs) in complex biological systems. Its use alongside ultra-potent SFK inhibitors can reveal which cellular phenotypes require complete versus partial Src inhibition.

Quote Request

Request a Quote for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.